![molecular formula C₆H₁₄ClNO₃ B1139741 L-Acosamine Hydrochloride CAS No. 56501-70-3](/img/structure/B1139741.png)
L-Acosamine Hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of L-Acosamine Hydrochloride and its derivatives involves complex chemical reactions. A notable method includes a stereoselective synthesis that leads to the formation of 6,6,6-trifluoro-L-acosamine through a series of reactions, starting with a hetero-Diels-Alder reaction, followed by hydroboration and hydrogenolytic removal of chiral auxiliary, eventually yielding the target compound through acid hydrolysis (Hayman et al., 2006). Additionally, methods involving the Henry reaction have been utilized for synthesizing derivatives, showcasing the versatility in the synthetic approaches to L-Acosamine Hydrochloride and related compounds (Menzel, 1999).
Molecular Structure Analysis
The crystal structure of methyl N,O-diacetyl-α-L-acosaminide, a derivative of L-Acosamine, has been analyzed, revealing how molecules are stacked in columns linked by intermolecular hydrogen bridges. This structure adopts a 4C conformation with specific orientation of substituents, highlighting the spatial arrangement critical to its chemical behavior (Henkel, Menzel, & Jäger, 1998).
Chemical Reactions and Properties
L-Acosamine Hydrochloride undergoes various chemical reactions that highlight its reactivity and functional group transformations. For example, the synthesis routes often involve key reactions like hydroboration, Swern oxidation, and borohydride reduction, which are instrumental in constructing the molecule's complex structure (Fronza, Fuganti, & Grasselli, 1980).
Scientific Research Applications
Hepatoprotection and Immunopathology : Galactosamine hydrochloride, a compound related to L-Acosamine Hydrochloride, has been studied for its effects on liver disease in rats. This research found that administration of galactosamine hydrochloride resulted in hepatocyte necrosis and an inflammatory reaction characterized by granulocyte influx and T lymphocyte predominance (Jonker et al., 1990).
Drug Delivery Systems : Hydrophobically modified hydrogels, including those with compounds structurally similar to L-Acosamine Hydrochloride, have been investigated for their potential in drug release. Such hydrogels show promise for controlled drug delivery, particularly in ocular applications (Mullarney, Seery, & Weiss, 2006).
Chemical Biology and Glycoengineering : Short chain fatty acid (SCFA)-hexosamine analogues, which include L-Acosamine Hydrochloride, are used in metabolic glycoengineering. These compounds exhibit diverse biological activities, such as enhancing growth inhibition in cancer cells and supporting metabolic flux into the sialic acid pathway (Aich et al., 2008).
Cancer Research : Compounds similar to L-Acosamine Hydrochloride have been evaluated for their potential in cancer therapy. For example, Antrodia camphorata, a mushroom containing related compounds, shows differential inhibitory effects on prostate cancer cells, suggesting potential use in cancer treatment (Chen et al., 2007).
Synthesis and Chemical Properties : Studies on the synthesis of N-trifluoroacetyl-L-acosamine have provided insights into the chemical properties and potential applications of L-Acosamine Hydrochloride derivatives (Fronza, Fuganti, & Grasselli, 1980).
Safety And Hazards
Future Directions
Lacosamide is a third-generation anti-seizure drug that stands out due to its good efficacy and safety profile . It is used with effectiveness in the treatment of partial-onset seizures with or without secondary generalization, primary generalized tonic-clonic seizures and off-label in status epilepticus . Future research may focus on its potential therapeutic applications in pathologies besides epilepsy .
properties
IUPAC Name |
(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYCNFQONIRRCV-YCLXABBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)N)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675536 |
Source
|
Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Acosamine Hydrochloride | |
CAS RN |
56501-70-3 |
Source
|
Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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